molecular formula C10H14O2 B1674381 Idramantone CAS No. 20098-14-0

Idramantone

Cat. No. B1674381
CAS RN: 20098-14-0
M. Wt: 166.22 g/mol
InChI Key: TZBDEVBNMSLVKT-UHFFFAOYSA-N
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Description

Idramantone is a naturally occurring compound found in the roots of the Idramantone plant, which is native to India. It has been used in traditional Indian medicine for centuries, and is now gaining attention due to its potential therapeutic applications. Idramantone has been studied for its potential to modulate the activity of various enzymes, receptors, and other proteins, and has been found to possess a wide range of biological activities.

Scientific research applications

Understanding Interdisciplinary Scientific Research

Idramantone's role in scientific research may be linked to the broader context of interdisciplinary scientific research (IDR). IDR is crucial for scientific contributions and societal demands. It involves creating output science and engineering indicators and includes different aspects like knowledge integration and understanding of the social dynamics leading to this integration. Bibliometrics and network dynamics are important quantitative measures in IDR. This context is relevant to understanding how Idramantone might be involved in interdisciplinary research efforts (Wagner et al., 2011).

Application in Public Health Policy Design

Scientific research, including studies on compounds like Idramantone, plays a key role in public health policy design. The example of iodine deficiency elimination in Peru highlights how research findings can influence health policies and programs. This case demonstrates how scientific findings can lead to the creation of national health programs and the elimination of public health issues, showcasing a potential pathway for the application of Idramantone research (Pretell, 2017).

Bioimage Data Integration

The development of platforms like the Image Data Resource (IDR) indicates the significance of integrating various data types, including those possibly related to Idramantone. IDR links data from diverse imaging modalities with genetic or chemical databases. Such platforms facilitate the analysis of gene networks and reveal functional interactions, which could be critical in understanding the applications of Idramantone in various scientific domains (Williams et al., 2017).

Exploring Untapped Therapeutic Opportunities

The Illuminating the Druggable Genome (IDG) initiative emphasizes the importance of exploring uncharted areas of the human genome for therapeutic development. This initiative aims to fill knowledge gaps around potentially druggable proteins. Research on compounds like Idramantone could align with this initiative, contributing to the discovery of new therapeutic applications (Oprea et al., 2018).

properties

IUPAC Name

5-hydroxyadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDEVBNMSLVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046581
Record name Idramantone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idramantone

CAS RN

20098-14-0
Record name 5-Hydroxy-2-adamantanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20098-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idramantone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idramantone
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Record name Idramantone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDRAMANTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4759Y5J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a mixture of H2SO4 (96%; 150 ml) and HNO3 (70%; 15 ml), cooled to 0° C. is added tricyclo[3.3.1.13,7 ]decan-2-one (10 g; 0.067 mole) and the mixture stirred at room temperature for 5 hrs. The reaction mixture is then poured over ice, basified to pH 8 using 50% NaOH, extracted into ether, dried over MgSO4 and evaporated to dryness. The resultant product is recrystallized from carbon tetrachloride to obtain 5-hydroxytricyclo[3.3.1.13,7 ]decan-2-one [(m. p. 314° C. (dec.)] which is used directly in step B.
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10 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Into a single neck 500 mL round bottom flask equipped with a magnetic stirrer and water bath, 75 parts of acetic acid containing 5 parts acetic anhydride was added. Twenty five parts of chromium trioxide was added in portions in 40 minutes while the temperature was maintained at 15-20° C. with water bath. Five parts of Adamantan-2-one was added in portions over a period of 15 minutes. Stirring was continued for one hour. The viscous reaction mixture was poured into cold 250 mL of aqueous 20% sodium hydroxide solution. The aqueous layer was extracted with 3×250 mL of ethyl acetate and washed with 2×250 mL of water and dried over sodium sulfate. Solvent was evaporated under reduced pressure and chromatographed on silica gel column using 75% ethyl acetate/hexane. The desired fractions were collected and solvent was evaporated to give a solid, yield 2.6 parts, single spot on silica gel TLC plate. The structure was confirmed on the basis of 1H NMR. The reaction proceeded as follows:
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Synthesis routes and methods IV

Procedure details

Adamantanone (12 g, 80 mmol) was added under stirring to nitric acid (98%, 100 mL) at ice bath temperature over a period of 15 minutes. The reaction mixture was stirred at room temperature for 72 h and then heated to 60° C., for 2 h until most of the nitrogen dioxide evaporated. Excess nitric acid was distilled off under reduced pressure. The light yellow oil solidified upon cooling (NO3 adduct of the hydroxyketone). Water (40 mL) and conc. H2SO4 (98%, 15 mL) were added. The resulting clear yellow solution was heated on the steam bath in a hood (nitrous fumes) for 1 h. The solution was then cooled and extracted with a 2:1 mixture of n-hexane and diethylether to remove unreacted adamantanone (1.0 g). The acid layer was neutralized with 30% aq. NaOH solution, and while warm, extracted with chloroform. The extracts were combined, washed with brine solution, and concentrated in vacuum. The crude product was dissolved in CH2Cl2 (15 mL) and hexane was added until no more precipitate was formed. The solid material was isolated by filtration and dried to get 5-hydroxy-adamantan-2-one. Yield: 9.0 g (70%). Solid; M.R: 278.8-300° C. (decomposes) m/z (M+1) 167; 1H NMR (CDCl3) 300 MHz δ 2.70-2.55 (m, 2H), 2.36-2.32 (m, 1H), 2.11-1.93 (m, 10H). 13C NMR (CDCl3) 75 MHz δ 217.0, 66.7, 46.7, 46.6, 44.7 (2C), 43.8, 37.9 (2C), 29.5.
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12 g
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100 mL
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Synthesis routes and methods V

Procedure details

A mixture of 0.1 mol of 2-adamantanone, 10 mmol of N-hydroxyphthalimide, 0.33 mmol of acetylacetonatovanadium V (AA)3, 0.17 mmol of acetylacetonatomanganese Mn(AA)3, and 250 ml of acetic acid was stirred at 85° C. in an oxygen atmosphere (1 atm) for 10 hours. The resulting reaction mixture was concentrated and was then extracted with ethyl acetate. A portion of an organic layer was concentrated and was then cooled for crystallization to yield 5-hydroxy-2-adamantanone of the following formula in a yield of 48% with a conversion rate from 2-adamantanone of 74%.
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0.1 mol
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10 mmol
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Mn(AA)3
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0.17 mmol
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250 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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